Cas no 2229567-74-0 (tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate)

Tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate is a specialized carbamate derivative featuring a cyclopropane-containing aminomethyl group and a fluorine-substituted phenyl ring. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its structural complexity and functional versatility. The tert-butyl carbamate (Boc) protecting group enhances stability during synthetic manipulations, while the cyclopropane moiety contributes to conformational rigidity, potentially influencing bioactivity. The fluorine atom introduces electronic effects that can modulate reactivity and binding interactions. Its well-defined structure makes it suitable for targeted modifications in drug discovery, enabling the development of novel bioactive molecules with tailored properties.
tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate structure
2229567-74-0 structure
Product name:tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate
CAS No:2229567-74-0
MF:C16H23FN2O2
MW:294.364427804947
CID:6367792
PubChem ID:165689474

tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate
    • EN300-1900770
    • 2229567-74-0
    • tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate
    • Inchi: 1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-12-5-4-11(13(17)8-12)9-16(10-18)6-7-16/h4-5,8H,6-7,9-10,18H2,1-3H3,(H,19,20)
    • InChI Key: FKBBFJJDGGGSPB-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1CC1(CN)CC1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 294.17435614g/mol
  • Monoisotopic Mass: 294.17435614g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4Ų
  • XLogP3: 2.5

tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1900770-0.1g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate
2229567-74-0
0.1g
$968.0 2023-09-18
Enamine
EN300-1900770-0.5g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate
2229567-74-0
0.5g
$1056.0 2023-09-18
Enamine
EN300-1900770-2.5g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate
2229567-74-0
2.5g
$2155.0 2023-09-18
Enamine
EN300-1900770-0.25g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate
2229567-74-0
0.25g
$1012.0 2023-09-18
Enamine
EN300-1900770-1g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate
2229567-74-0
1g
$1100.0 2023-09-18
Enamine
EN300-1900770-5g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate
2229567-74-0
5g
$3189.0 2023-09-18
Enamine
EN300-1900770-10g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate
2229567-74-0
10g
$4729.0 2023-09-18
Enamine
EN300-1900770-10.0g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate
2229567-74-0
10g
$4729.0 2023-06-01
Enamine
EN300-1900770-0.05g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate
2229567-74-0
0.05g
$924.0 2023-09-18
Enamine
EN300-1900770-1.0g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate
2229567-74-0
1g
$1100.0 2023-06-01

Additional information on tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate

tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate (CAS No. 2229567-74-0)

The compound tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate (CAS No. 2229567-74-0) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate functional group, and a substituted phenyl ring with fluorine and cyclopropylmethyl substituents. The presence of these functional groups makes it a versatile compound for research and development in the fields of drug discovery, agrochemicals, and material science.

Recent studies have highlighted the importance of cyclopropylmethyl groups in enhancing the bioavailability and stability of pharmaceutical compounds. The incorporation of a fluorine atom at the meta position of the phenyl ring further enhances the compound's electronic properties, making it an attractive candidate for designing novel bioactive molecules. Additionally, the tert-butyl carbamate moiety provides steric protection to the amine group, which is crucial for maintaining the compound's stability during synthesis and storage.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, coupling reactions, and carbamate formation. The use of advanced catalytic systems and green chemistry principles has enabled researchers to optimize the synthesis pathway, reducing waste and improving yield. For instance, recent advancements in palladium-catalyzed cross-coupling reactions have facilitated the construction of the cyclopropylmethyl group with high efficiency.

The biological activity of this compound has been explored in various contexts. In pharmacology, it has shown promise as a potential lead molecule for developing drugs targeting specific enzymes or receptors. For example, its ability to inhibit certain kinases has been reported in recent studies, suggesting its potential in oncology research. Furthermore, its application as an agrochemical has been investigated, with preliminary resultsindicating its effectiveness as a plant growth regulator or pest control agent.

From an environmental perspective, the degradation pathways of this compound have been studied to assess its ecological impact. Research indicates that under aerobic conditions, the compound undergoes hydrolysis and oxidation, leading to the formation of less complex byproducts. These findings are crucial for ensuring sustainable practices in its production and application.

In conclusion, tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate (CAS No. 2229567-74-0) is a multifaceted compound with vast potential across various industries. Its unique structure, combined with recent advancements in synthetic methodologies and biological applications, positions it as a valuable tool for researchers and developers alike.

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